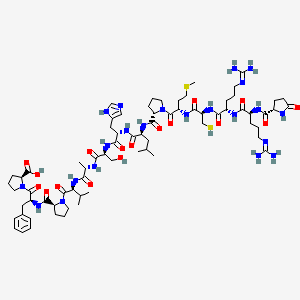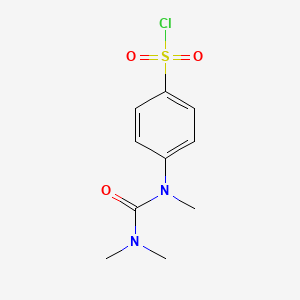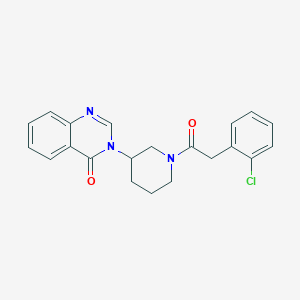
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays a role in a variety of physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in a range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.
Mecanismo De Acción
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling events. Adenosine is a naturally occurring nucleoside that is released in response to various physiological and pathological stimuli, including ischemia, inflammation, and hypoxia. Activation of the adenosine A1 receptor has been shown to have a variety of effects, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide are largely dependent on the tissue and cell type being studied. In cardiovascular tissue, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to improve myocardial function and reduce myocardial infarct size by inhibiting the activation of intracellular signaling pathways that contribute to cell death. In neuronal tissue, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to protect against neurotoxicity induced by beta-amyloid and glutamate by modulating ion channel activity and reducing oxidative stress. In cancer cells, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various types of cancer cells by inhibiting the activation of intracellular signaling pathways that contribute to cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in lab experiments is its high selectivity and potency as an antagonist of the adenosine A1 receptor. This allows for precise manipulation of the receptor without affecting other signaling pathways. However, one of the limitations of using N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide is its potential for off-target effects, particularly at high concentrations. Additionally, the effects of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide may be dependent on the specific cell type and experimental conditions being used.
Direcciones Futuras
There are several future directions for research on N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide. One area of interest is the potential therapeutic applications of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in neurodegenerative disorders, particularly Alzheimer's disease. Another area of interest is the potential use of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in combination with other drugs or therapies for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in different cell types and experimental conditions.
Métodos De Síntesis
The synthesis of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide involves a multi-step process that begins with the reaction of 2,2-dimethylmalononitrile with ethyl acetoacetate to form 2,2-dimethyl-4-oxobutanoic acid. This intermediate is then reacted with guanidine to form 2,2-dimethyl-4-oxo-5-guanidinopentanoic acid. The final step involves the reaction of this intermediate with acryloyl chloride to form N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cardiovascular disease, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to improve myocardial function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury. In neurodegenerative disorders, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to protect against neurotoxicity induced by beta-amyloid and glutamate. In cancer, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propiedades
IUPAC Name |
N-(2,2-dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-5-9(16)15-10(12(2,3)4)11-13-7-6-8-14-11/h5-8,10H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZNNILPDXVLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC=CC=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)
![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)
![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)
![N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)

![2-Amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2834273.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834276.png)


